
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (4MMP) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. This compound has been found to be a useful tool for the synthesis of various compounds, such as peptides, nucleosides, and other small molecules. Additionally, 4MMP has been studied for its potential applications in the fields of medicinal chemistry and biochemistry, as it has been found to exhibit various biochemical and physiological effects.
科学研究应用
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to be a useful tool for the synthesis of various compounds, such as peptides, nucleosides, and other small molecules. Additionally, this compound has been studied for its potential applications in the fields of medicinal chemistry and biochemistry, as it has been found to exhibit various biochemical and physiological effects. In particular, this compound has been found to be a useful tool for the synthesis of compounds that can be used in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, this compound has been studied for its potential applications in the field of organic synthesis, as it can be used as a starting material for the synthesis of various compounds.
作用机制
The mechanism of action of 4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body and alters their activity, leading to various biochemical and physiological effects. Additionally, this compound is believed to interact with various enzymes and receptors, leading to changes in the expression of genes and proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In particular, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes, such as learning and memory. Additionally, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
实验室实验的优点和局限性
The use of 4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its ability to bind to various proteins in the body and alter their activity. Additionally, this compound is relatively stable, making it a suitable starting material for the synthesis of various compounds. However, one of the main limitations of using this compound in laboratory experiments is its potential toxicity, as it has been found to exhibit various biochemical and physiological effects.
未来方向
The potential applications of 4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide are vast and can be explored in various directions. One of the main future directions is to further investigate the biochemical and physiological effects of this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of novel drugs and treatments for various diseases. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for the synthesis of various compounds. Finally, further research into the potential applications of this compound in the field of organic synthesis could lead to the development of novel compounds with various applications.
合成方法
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxybenzoyl chloride with 3-morpholinopropyl amine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product this compound. The second step involves the purification of the product through column chromatography.
属性
IUPAC Name |
4-(4-methoxybenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-5-3-15(4-6-17)19(24)16-13-18(22-14-16)20(25)21-7-2-8-23-9-11-27-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSYCLMBAKEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
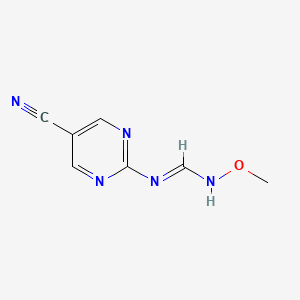
![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)
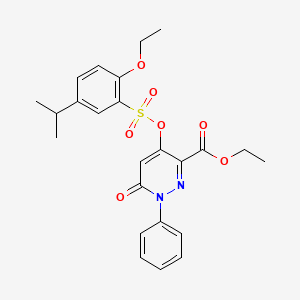
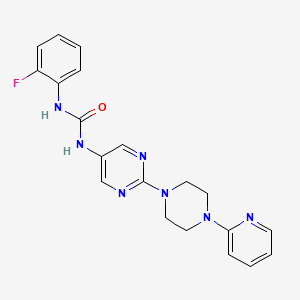

![2-(2-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2787245.png)
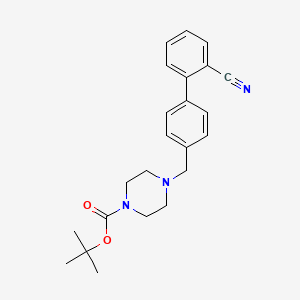
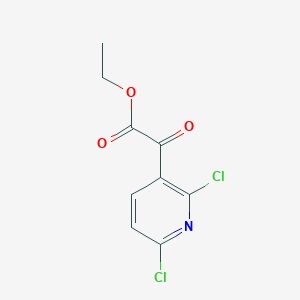
![3,6-dichloro-N-[4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2787253.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2787254.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2787257.png)
![3-Fluoro-4-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2787258.png)

